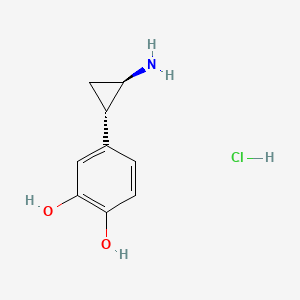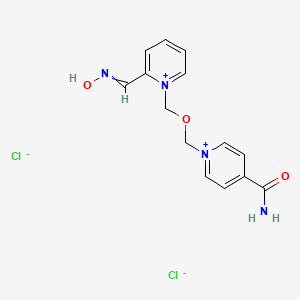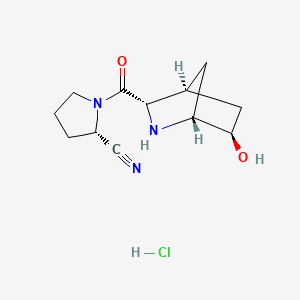
Aminopterin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopterin sodium, also known as 4-aminopteroylglutamic acid, is a synthetic derivative of folic acid. It is an antineoplastic drug with immunosuppressive properties, often used in chemotherapy. This compound works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase, effectively blocking tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopterin sodium can be synthesized from folic acid through a series of chemical reactions. One common method involves reacting folic acid with a silazane in an organic solvent at a temperature ranging from 60 to 180°C. The solvent used can be a tertiary amine organic solvent, or if an acid catalyst is present, a basic organic solvent or acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized to achieve high purity levels, often greater than 90%, to ensure the compound’s effectiveness and safety in medical applications .
Chemical Reactions Analysis
Types of Reactions
Aminopterin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
Aminopterin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture studies to inhibit dihydrofolate reductase and study its effects on cell growth and proliferation.
Medicine: Historically used in the treatment of pediatric leukemia and psoriasis.
Industry: Utilized in the production of certain pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Aminopterin sodium exerts its effects by binding competitively to the dihydrofolate reductase enzyme, blocking the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By inhibiting this enzyme, this compound depletes nucleotide precursors, leading to the inhibition of DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
Aminopterin sodium is similar to other folic acid derivatives, such as methotrexate. Both compounds inhibit dihydrofolate reductase, but this compound has a higher binding affinity for the enzyme, making it more potent. methotrexate is less toxic and has a better therapeutic index, which is why it has largely replaced this compound in clinical use .
List of Similar Compounds
- Methotrexate
- Pyrimethamine
- Trimethoprim
This compound’s uniqueness lies in its higher potency compared to methotrexate, although this comes with increased toxicity, which has limited its clinical use .
Properties
CAS No. |
58602-66-7 |
|---|---|
Molecular Formula |
C19H18N8Na2O5 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1 |
InChI Key |
USOUFAHHWNKDJC-LTCKWSDVSA-L |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)



